![molecular formula C8H7NO3 B2799311 4-methoxybenzo[d]oxazol-2(3H)-one CAS No. 40925-62-0](/img/structure/B2799311.png)
4-methoxybenzo[d]oxazol-2(3H)-one
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Overview
Description
4-Methoxybenzo[d]oxazol-2(3H)-one is a chemical compound with the CAS Number: 40925-62-0 . It has a molecular weight of 165.15 .
Synthesis Analysis
The synthesis of oxazol-2(3H)-ones, including 4-methoxybenzo[d]oxazol-2(3H)-one, can be achieved from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive .Molecular Structure Analysis
The molecular structure of 4-methoxybenzo[d]oxazol-2(3H)-one is represented by the linear formula: C8H7NO3 . The InChI Code for this compound is 1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10) .Chemical Reactions Analysis
Oxazol-2(3H)-ones play a significant role in the fields of organic synthesis and drug development . The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Inhibitors of Mycobacterium Tuberculosis
4-methoxybenzo[d]oxazol-2(3H)-one derivatives have been developed as novel inhibitors of Mycobacterium tuberculosis InhA . These compounds were evaluated for their inhibition study, in vitro activity against drug-sensitive and -resistant Mycobacterium tuberculosis strains, and cytotoxicity against RAW 264.7 cell line .
Quorum Sensing Inhibitors
Benzo[d]oxazol-2(3H)-ones bearing 2-oxo-2-substituted-phenylethan-1-yl compounds have been found to be potent selective lasB quorum sensing inhibitors of Gram-negative bacteria . Quorum sensing is a bacterial cell–cell communication mechanism that bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Key Intermediate in Synthesis
4-methoxybenzo[d]oxazol-2(3H)-one is considered a key intermediate in the synthesis of various products, including medicinal products, organic dyes, and OLED materials .
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 4-methoxybenzo[d]oxazol-2(3H)-one are not mentioned in the search results, the compound’s role in the synthesis of oxazol-2(3H)-ones and its potential as a small-molecule inhibitor of chromodomain protein CDYL suggest it may have applications in organic synthesis and drug development .
properties
IUPAC Name |
4-methoxy-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLOSPLLWFJNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxybenzo[d]oxazol-2(3H)-one |
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